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Compound of Interest

Compound Name: 2-aminoacetic acid

Cat. No.: B1601395 Get Quote

Technical Support Center: Tris-Glycine Buffer
Systems
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Tris-

glycine buffer systems for protein separation.

Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Tris-glycine running buffer in SDS-PAGE?

A1: The optimal pH for a standard Tris-glycine SDS-PAGE running buffer is approximately 8.3.

[1][2][3][4] This pH is crucial for the discontinuous buffer system, which ensures that proteins

are stacked in the stacking gel and then separated by size in the resolving gel.[4][5]

Q2: Should I adjust the pH of my 10X Tris-glycine running buffer stock solution?

A2: It is generally not recommended to adjust the pH of the Tris-glycine running buffer with

strong acids or bases like HCl or NaOH.[3][6] The correct pH of approximately 8.3 should be

achieved by dissolving the appropriate amounts of Tris base and glycine.[7] Adding strong

acids or bases can introduce unwanted ions that may interfere with the electrophoresis

process.[6] If the pH is incorrect, it is better to remake the buffer, ensuring the quality and

correct weighing of the reagents.
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Q3: My Tris-glycine running buffer has a pH higher than 8.3. What should I do?

A3: A pH higher than 8.3 in your Tris-glycine running buffer is a common issue.[7][8] This can

be due to several factors, including the quality of the reagents or inaccurate weighing. Instead

of adjusting the pH with acid, it is advisable to remake the buffer. Ensure you are using high-

purity, electrophoresis-grade Tris base and glycine.[8]

Q4: Why is the pH of the stacking gel (6.8) different from the resolving gel (8.8) and the running

buffer (8.3)?

A4: This pH difference is the foundation of the Laemmli discontinuous buffer system used in

SDS-PAGE.[5][9] At pH 6.8 in the stacking gel, glycine exists predominantly as a zwitterion with

a near-neutral charge, causing it to migrate slowly.[4] Chloride ions from the Tris-HCl in the gel

migrate quickly, creating a moving ion front that sweeps the SDS-coated proteins into a narrow

band, or "stack."[4][5] When this stack reaches the resolving gel with a higher pH of 8.8, glycine

becomes more negatively charged and accelerates, leaving the proteins to be separated based

on their molecular weight in the sieving gel matrix.[5]

Q5: How does the pH of the Tris-glycine buffer affect protein separation in Native PAGE?

A5: In Native PAGE, the pH of the buffer system is critical as it determines the native charge of

the proteins, which is a key factor in their separation, along with their size and shape.[10][11]

The pH of the running buffer should be chosen so that the proteins of interest have a net

charge, causing them to migrate into the gel.[10] For proteins with an isoelectric point (pI)

between 8.1 and 8.5, a running buffer with a pH higher than this range (e.g., 9.5) is necessary

to ensure they have a net negative charge and migrate towards the anode.[10] Deviations from

the optimal pH can lead to protein denaturation, aggregation, or altered migration patterns.[10]
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Issue Potential Cause Recommended Solution

Incorrect final pH of the

running buffer

Inaccurate weighing of Tris

base or glycine.

Remake the buffer, carefully

weighing the components.

Poor quality of reagents.

Use high-purity,

electrophoresis-grade

reagents.[8]

Temperature effects on pH

measurement.

Allow the buffer to cool to room

temperature before measuring

the final pH. The pH of Tris

buffers is temperature-

dependent.[8]

"Smiling" or curved protein

bands

Uneven heat distribution

during electrophoresis.

Reduce the voltage and run

the gel for a longer period. Run

the gel in a cold room or with a

cooling unit.

Incorrect buffer concentration.
Ensure the 10X stock is diluted

correctly to 1X.

Fuzzy or blurred protein bands
Incorrect pH of the running

buffer.

Prepare fresh running buffer

with the correct pH.

Old or degraded SDS.

Use fresh, high-quality SDS.

Old SDS can hydrolyze and

affect the buffer's properties.

[12]

Proteins not migrating into the

resolving gel

Incorrect pH of the stacking

gel.

Ensure the stacking gel pH is

around 6.8.[9][13]

Problems with the glycine in

the running buffer.

The charge of glycine is pH-

dependent; an incorrect

running buffer pH will affect

stacking.[4]

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

http://www.protocol-online.org/biology-forums-2/posts/22188.html
http://www.protocol-online.org/biology-forums-2/posts/22188.html
https://www.researchgate.net/post/Can-anyone-help-with-a-tris-glycine-running-buffer
https://bitesizebio.com/44540/laemmli-buffer-what-is-it-for-anyway/
https://sharebiology.com/laemmli-buffer-preparation/
https://www.antibodiesinc.com/pages/sds-page-demystified
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of 1L of 10X Tris-Glycine-SDS Running
Buffer
Reagents:

Tris base: 30.3 g

Glycine: 144 g

Sodium Dodecyl Sulfate (SDS): 10 g

Deionized water

Protocol:

In a beaker, dissolve 30.3 g of Tris base and 144 g of glycine in approximately 800 mL of

deionized water.[14]

Stir until all components are fully dissolved.

Add 10 g of SDS and continue to stir gently until it is dissolved. Be careful to avoid excessive

foaming.[14]

Transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of

1 L.

The pH of this 10X solution should be approximately 8.3 and does not require adjustment.

[14]

Store at room temperature. If a precipitate forms during storage, gently warm the buffer to

redissolve it before use.[14]

For use, dilute the 10X buffer to 1X with deionized water.

Preparation of Stacking and Resolving Gel Buffers for
SDS-PAGE
1.5 M Tris-HCl, pH 8.8 (for Resolving Gel):

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Distorted_Protein_Migration.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Distorted_Protein_Migration.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Distorted_Protein_Migration.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_Distorted_Protein_Migration.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve 18.17 g of Tris base in 80 mL of deionized water.

Adjust the pH to 8.8 by adding concentrated HCl.

Bring the final volume to 100 mL with deionized water.[15]

Store at 4°C.

0.5 M Tris-HCl, pH 6.8 (for Stacking Gel):

Dissolve 6 g of Tris base in 80 mL of deionized water.

Adjust the pH to 6.8 by adding concentrated HCl.

Bring the final volume to 100 mL with deionized water.[15]

Store at 4°C.
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Caption: Logical workflow for preparing Tris-glycine running buffer.
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Caption: Troubleshooting workflow for pH-related issues in protein separation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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